Mant-cgmp

Description

Nature of Mant-cGMP as a Fluorescent Nucleotide Analog

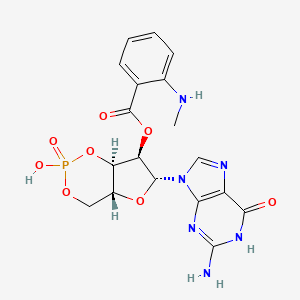

This compound is a modified guanosine (B1672433) 3',5'-cyclic monophosphate molecule. It is characterized by the attachment of a fluorescent reporter group, N-Methylanthraniloyl (Mant), to the ribose sugar moiety. Specifically, the Mant group is typically esterified to the 2'-hydroxy position of the ribose ring in 2'-O-(N-Methylanthraniloyl)-cGMP. This modification renders the molecule intrinsically fluorescent.

The spectroscopic properties of this compound are key to its application. It exhibits excitation maxima around 350-355 nm and emission maxima around 441-448 nm. A significant feature of this compound is that its fluorescence properties are sensitive to its environment. This environmental sensitivity means that changes in fluorescence intensity or spectral characteristics can occur upon binding to proteins or undergoing hydrolysis. This property makes this compound a valuable probe for monitoring molecular interactions and enzymatic reactions in real-time. Furthermore, the Mant fluorophore can act as a Förster/fluorescence resonance energy transfer (FRET) probe, often in conjunction with intrinsic tryptophan or tyrosine residues within a protein, allowing for the study of conformational changes or binding events.

This compound functions as a hydrolyzable substrate analog of cGMP. While mimicking the structure of cGMP, the presence of the Mant group at the 2'-position can influence its interaction with certain cGMP-binding proteins. For instance, due to the modification at the 2'-position, this analog does not activate protein kinase G (PKG), a primary downstream effector of cGMP signaling. This characteristic can be advantageous for studies specifically focusing on enzymes that process cGMP, such as phosphodiesterases, without the confounding effects of PKG activation.

Here are the typical spectroscopic properties of this compound:

| Property | Value(s) | Reference |

| Excitation Wavelength (λexc) | 350 nm, 355 nm | |

| Emission Wavelength (λem) | 441 nm, 448 nm | |

| Molar Extinction Coefficient (ε) | 22.6 L mmol⁻¹ cm⁻¹ (at 252 nm, Tris-HCl pH 7.5), 5.7 L mmol⁻¹ cm⁻¹ (at 355 nm, Tris-HCl pH 7.5) |

Foundational Role in Cyclic Nucleotide Research Methodology

This compound has established a foundational role in the methodology of cyclic nucleotide research, primarily due to its utility in studying enzymes that regulate cGMP levels, particularly phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, including cGMP, thereby terminating their signaling activity. nih.gov

The fluorescent nature of this compound allows for the development of continuous fluorescence assays to measure PDE activity. Upon hydrolysis of this compound by a phosphodiesterase, the fluorescence intensity of the Mant group decreases considerably. This change in fluorescence can be monitored in real-time, providing a direct and continuous readout of the enzymatic reaction kinetics. This approach is valuable for determining substrate specificity, enzyme kinetics (such as K_m_ and k_cat_), and the effects of inhibitors on PDE activity.

Research using this compound has provided detailed insights into the mechanisms of PDEs. For example, studies investigating phosphodiesterase-5 (PDE5), a key enzyme in cGMP hydrolysis and a target for various therapeutic drugs, have utilized this compound to explore its catalytic mechanism. These studies have employed techniques such as stopped-flow analysis, leveraging the environmentally sensitive fluorescence of this compound to observe rapid binding events and conformational changes that occur when the nucleotide interacts with the enzyme.

Detailed research findings using this compound in PDE5 studies have revealed complex interactions. For instance, pre-steady-state kinetic analysis using this compound and the isolated catalytic domain of human PDE5 has identified multiple steps in the binding and hydrolysis process. These steps include rapid binding of this compound followed by several Mg²⁺-dependent conformational changes that precede the hydrolysis of the nucleotide and subsequent product dissociation. The rate constants for these individual steps can be determined by monitoring the changes in FRET between the enzyme's tryptophan residues and the Mant group on the nucleotide.

Studies have shown that while the hydrolysis rate of this compound by certain PDEs, like PDE5, might be slower compared to native cGMP, the affinity of the enzyme for the analog can be similar to that for unmodified cGMP. This suggests that the Mant modification at the 2'-position does not significantly impede the binding interaction at the active site, at least for some PDEs. The ability of this compound to mimic the binding characteristics of cGMP while providing a fluorescent signal makes it a powerful tool for dissecting the molecular events of enzyme-substrate interactions in cyclic nucleotide signaling.

Properties

CAS No. |

83707-15-7 |

|---|---|

Molecular Formula |

C18H19N6O8P |

Molecular Weight |

478.4 g/mol |

IUPAC Name |

[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C18H19N6O8P/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

WKGUYUNJVBVOOQ-XNIJJKJLSA-N |

Isomeric SMILES |

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)O)O[C@H]2N4C=NC5=C4N=C(NC5=O)N |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C4N=C(NC5=O)N |

Origin of Product |

United States |

Enzymatic Hydrolysis and Kinetic Analysis of Mant Cgmp

Detailed Pre-Steady-State and Steady-State Enzyme Kinetics

Analysis of Substrate Binding Kinetics

The initial interaction between Mant-cGMP and the catalytic domain of enzymes like PDE5 is a rapid, multi-step process. medwinpublisher.org Studies using the isolated catalytic domain of PDE5 have identified a rapid initial binding event, followed by subsequent conformational changes that lead to a more tightly bound enzyme-substrate complex. medwinpublishers.commedwinpublisher.org

The binding kinetics are magnesium-dependent and have been quantified at different temperatures. medwinpublishers.commedwinpublisher.org At 4°C, the rate constant of this compound binding to the PDE5 catalytic domain was measured to be 2.4 x 10⁷ M⁻¹s⁻¹. medwinpublishers.comresearchgate.net At a higher temperature of 20°C, this binding event was too rapid to be accurately measured, highlighting the speed of the initial association. medwinpublishers.comresearchgate.net This initial binding is followed by at least two slower, magnesium-dependent conformational changes that are independent of the this compound concentration, suggesting they represent rearrangements of the enzyme-substrate complex. medwinpublisher.orgresearchgate.net

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Binding Rate Constant (k_on) | PDE5 Catalytic Domain, 4°C | 2.4 x 10⁷ M⁻¹s⁻¹ | medwinpublishers.comresearchgate.net |

| Binding Rate | PDE5 Catalytic Domain, 20°C | Too rapid to be measured | medwinpublishers.comresearchgate.net |

| Binding Model | PDE5 Catalytic Domain | Multi-step formation of increasingly tight enzyme-substrate complexes | medwinpublishers.commedwinpublisher.org |

Elucidation of Hydrolysis Reaction Mechanisms

The hydrolysis of this compound by PDE5 follows a defined sequence of events that occurs after the initial binding and conformational changes. A proposed model suggests that this compound, in the presence of Mg²⁺, rapidly binds to the enzyme's catalytic site. medwinpublisher.org This is followed by a series of steps that form progressively tighter enzyme-substrate complexes before the actual hydrolysis occurs. medwinpublishers.commedwinpublisher.org

| Step | Description | Key Characteristics | Reference |

|---|---|---|---|

| 1 | Initial Binding | Rapid, concentration-dependent (at 4°C), Mg²⁺-dependent | medwinpublishers.commedwinpublisher.orgresearchgate.net |

| 2 & 3 | Conformational Changes | Formation of tighter enzyme-substrate complexes; concentration-independent, Mg²⁺-dependent | medwinpublishers.commedwinpublisher.orgresearchgate.net |

| 4 | Hydrolysis | Cleavage of the phosphodiester bond to form Mant-5'-GMP; rate-limiting step | medwinpublishers.commedwinpublisher.orgresearchgate.net |

| 5 | Product Dissociation | Rapid release of Mant-5'-GMP from the catalytic site | medwinpublishers.commedwinpublisher.org |

Investigation of Product Dissociation Dynamics (e.g., Mant-5'-GMP)

Following the rate-limiting hydrolysis step, the product, 2'-O-(N-Methylanthraniloyl) guanosine-5'-monophosphate (B10773721) (Mant-5'-GMP), must be released from the enzyme's active site to allow for the next catalytic cycle. Studies indicate that this product dissociation is a rapid event and is not rate-limiting. medwinpublishers.commedwinpublishers.commedwinpublisher.org The decrease in fluorescence observed during the hydrolytic step is attributed to the chemical cleavage followed by the swift release of Mant-5'-GMP. medwinpublisher.orgresearchgate.net Interestingly, a final, slow increase in fluorescence has been observed in some experiments, which is suggested to be due to the binding of a non-enzymatically isomerized form of the product to the enzyme. medwinpublishers.commedwinpublishers.commedwinpublisher.org

Steric and Conformational Impact of the N'-Methylanthraniloyl Moiety on Enzymatic Interactions

Steric Hindrance at the Catalytic Site

While the Mant group is sizable, it is accommodated within the catalytic sites of several cGMP-specific PDEs, including PDE1, PDE5, and PDE6, for which it acts as a hydrolyzable substrate. medwinpublishers.comnih.gov This indicates that the active sites of these enzymes possess sufficient flexibility or space to bind this modified nucleotide. However, the presence of the Mant moiety does influence binding affinity. For the isolated human PDE5 catalytic domain, the apparent inhibition constant (Ki), which reflects binding affinity, for this compound was found to be 7.5 µM, whereas for the natural substrate cGMP, it was 2.5 µM. medwinpublishers.comresearchgate.net This suggests that the Mant group may introduce some level of unfavorable steric interaction, leading to a slightly weaker binding affinity compared to the unmodified substrate.

Modulation of Enzyme Activity and Specificity

The Mant group directly modulates the catalytic efficiency of PDEs. While this compound is a substrate for beef heart cyclic nucleotide phosphodiesterase, its hydrolysis is less efficient compared to the natural substrates. nih.govresearchgate.net For this enzyme, this compound derivatives were found to be 15-24% as effective as cAMP. nih.govresearchgate.net The apparent Michaelis constant (Km) for this compound derivatives with this enzyme was determined to be in the range of 10-18 µM. nih.govresearchgate.net

The binding of this compound can induce conformational changes in the enzyme that are crucial for catalysis. medwinpublishers.commedwinpublisher.org The multi-step increases in fluorescence energy transfer observed upon binding to PDE5 suggest the formation of increasingly tighter enzyme-substrate complexes, indicative of an induced-fit mechanism. medwinpublisher.org These conformational adjustments are essential for properly positioning the substrate for hydrolysis. The N'-methylanthraniloyl group itself has a greater quantum yield and a longer emission wavelength maximum compared to the non-methylated anthraniloyl group, making it a sensitive reporter of these conformational events. nih.govresearchgate.net

| Parameter | Enzyme | This compound Value | cGMP Value | Inference | Reference |

|---|---|---|---|---|---|

| Apparent Inhibition Constant (K_i) | Human PDE5 C-domain | 7.5 ± 1.4 µM | 2.5 ± 1.5 µM | Slightly weaker binding affinity, possible steric effect | medwinpublishers.comresearchgate.net |

| Apparent Michaelis Constant (K_m) | Beef Heart PDE | 10-18 µM | N/A | Quantifies substrate affinity under steady-state conditions | nih.govresearchgate.net |

| Binding-Induced Effect | Human PDE5 C-domain | Induces multi-step conformational changes | Formation of tighter E-S complex prior to hydrolysis | medwinpublishers.commedwinpublisher.org |

Fluorescence Based Methodologies Utilizing Mant Cgmp

Continuous Fluorescence Assays for Enzymatic Activity

Mant-cGMP is widely used as a substrate in continuous fluorescence assays to study the activity of enzymes that hydrolyze cGMP, such as phosphodiesterases (PDEs). researchgate.netmedwinpublishers.com These assays provide a direct and real-time measurement of enzymatic activity, overcoming the limitations of more laborious endpoint assays. nih.gov

Real-time Monitoring of Substrate Hydrolysis

The hydrolysis of this compound to Mant-5'-GMP by PDEs can be monitored continuously by observing changes in fluorescence. researchgate.netmedwinpublishers.com While the intrinsic fluorescence properties of Mant-cUMP, a related compound, are not particularly favorable, this compound serves as an effective substrate for PDE analysis. researchgate.net The principle of these assays lies in the change in the fluorescence signal upon the conversion of the cyclic nucleotide to its linear monophosphate form. This allows researchers to track the progress of the enzymatic reaction as it happens. montanamolecular.comnih.gov

For instance, studies on phosphodiesterase-5 (PDE5), a key enzyme in various physiological processes, have utilized this compound to observe substrate hydrolysis in real time. researchgate.netmedwinpublishers.com The decrease in fluorescence during the reaction sequence has been directly attributed to the hydrolytic step, providing a clear signal for the enzymatic conversion. researchgate.netmedwinpublishers.com This methodology enables the detailed examination of how factors like substrate concentration or the presence of inhibitors affect the rate of hydrolysis. nih.gov

Quantitative Determination of Enzyme Kinetics via Fluorescence Detection

Fluorescence spectroscopy is a powerful tool for investigating enzyme kinetics, allowing for the determination of key parameters that describe the affinity and reaction rates between an enzyme and its substrate. jasco-global.com By using this compound, researchers can perform pre-steady-state kinetic analyses to dissect the individual steps of the enzymatic mechanism. researchgate.netmedwinpublishers.com

One of the primary models for enzyme kinetics is the Michaelis-Menten equation, which relates the initial reaction velocity (v) to the substrate concentration [S]. jasco-global.com The key parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at which the reaction velocity is half of Vmax), can be calculated by monitoring the fluorescence changes at varying concentrations of this compound. jasco-global.comresearchgate.net

| Kinetic Step | Description | Measured Rate Constant | Condition |

|---|---|---|---|

| Step 1: Binding | Initial binding of this compound to PDE5 | 2.4 x 10⁷ M⁻¹s⁻¹ | 4°C |

| Step 4: Hydrolysis | Rate-limiting hydrolytic step | Identified as the primary decrease in fluorescence | - |

Applications in Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. youtube.comyoutube.com This phenomenon, often described as a "spectroscopic ruler," is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. youtube.com this compound can act as a FRET acceptor when paired with an intrinsic protein fluorophore, such as tryptophan, which acts as a donor.

FRET-Based Probing of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is a critical first step in catalysis. rsc.org FRET-based assays using this compound have been instrumental in elucidating the dynamics of these interactions. researchgate.netmedwinpublishers.com By monitoring the FRET signal between the intrinsic tryptophan residues of an enzyme and the Mant fluorophore of this compound, researchers can observe the binding and subsequent steps in the catalytic cycle. researchgate.netmedwinpublishers.com

Stopped-flow analysis of PDE5 using FRET (from PDE5 tryptophans to this compound) identified a multi-step process for substrate interaction and hydrolysis. researchgate.netmedwinpublishers.com The initial binding of this compound is followed by at least two additional magnesium-dependent steps that lead to the formation of increasingly tight enzyme-substrate complexes before hydrolysis occurs. researchgate.netmedwinpublishers.com This detailed view of the enzyme-substrate interaction provides insights into the formation of the active transition state. rsc.orgresearchgate.net

Detection of Conformational Changes in Enzymes During Catalysis

Enzymes are not static structures; they often undergo significant conformational changes during the catalytic cycle. rsc.orgnih.gov These changes are crucial for substrate binding, catalysis, and product release. FRET is a powerful technique for detecting these conformational shifts in real time. mcmaster.caplos.org

In the context of PDE5 and this compound, the multiple, distinct fluorescence increases observed after the initial binding event but before hydrolysis are interpreted as conformational changes within the enzyme-substrate complex. researchgate.netmedwinpublishers.com These changes, which are independent of the this compound concentration, reflect the enzyme altering its shape to properly orient the substrate for the chemical reaction. researchgate.netmedwinpublishers.com This application of FRET allows for the direct observation of the enzyme's structural dynamics as it proceeds through its catalytic function. researchgate.net

Spectroscopic Characterization for Biological Assays

The successful application of this compound in fluorescence-based assays depends on its specific spectroscopic properties. The characterization of these properties is essential for designing and interpreting experiments. news-medical.netbiotherapeuticsanalyticalsummit.com Key parameters include the absorption and emission spectra, quantum yield, and sensitivity to environmental changes.

In FRET studies involving PDE5, the tryptophan donor residues are typically excited at a wavelength of around 290 nm or 295 nm. researchgate.net The energy is then transferred to the this compound acceptor, and the resulting fluorescence emission is observed at wavelengths greater than 420 nm, often using a sharp cutoff filter. researchgate.net The change in the intensity of this emission provides the signal for monitoring the enzymatic reaction or binding event. Understanding these spectral characteristics is fundamental for optimizing signal detection and ensuring the accuracy of biological assays. thermofisher.comgoogle.com

Optimization of Excitation and Emission Wavelength Parameters

The selection of optimal excitation and emission wavelengths is a critical first step in developing any fluorescence-based assay to ensure maximum sensitivity and signal integrity. For this compound, the accepted spectral properties serve as a starting point for optimization in specific experimental setups.

The characteristic fluorescence profile of this compound features a maximal excitation wavelength (λex) at approximately 350 nm and a maximal emission wavelength (λem) at around 441-450 nm. biolog.deresearchgate.net The process of optimizing these parameters for a particular instrument, such as a microplate spectrofluorometer, typically involves a systematic approach to identify the combination of wavelengths that yields the highest possible signal-to-background ratio. moleculardevices.com

Research Findings:

The optimization process generally begins with an excitation scan. An initial emission wavelength is set (e.g., 500 nm), and the sample is excited across a range of wavelengths (e.g., 300-400 nm) to determine the peak excitation. moleculardevices.com For this compound, this peak is consistently found to be around 350 nm. biolog.deresearchgate.net

Once the optimal excitation wavelength is determined, an emission scan is performed. The fluorophore is excited at its peak excitation wavelength (350 nm), and the emitted light is scanned across a range of wavelengths to identify the emission maximum. moleculardevices.com For Mant-nucleotides, this peak is typically observed around 450 nm. researchgate.net

A key consideration in this process is the Stokes' shift, which is the difference in wavelength between the excitation and emission maxima. A larger Stokes' shift is generally desirable as it simplifies the separation of the emission signal from scattered excitation light. If the excitation and emission wavelengths are too close, there is a risk of "cross-talk" or light carryover, which can interfere with the measurement. moleculardevices.com In such cases, it may be necessary to select an excitation wavelength slightly lower than the absolute maximum to increase the separation and improve signal quality. moleculardevices.com

The following table summarizes the typical spectral properties for this compound and provides a general framework for optimization.

| Parameter | Typical Wavelength (nm) | Optimization Strategy | Rationale |

|---|---|---|---|

| Excitation (λex) | 350 | Perform an excitation scan with emission set at ~450-500 nm to confirm the peak for the specific instrument. | To identify the wavelength that provides the most efficient excitation of the Mant fluorophore. |

| Emission (λem) | 441 | Perform an emission scan with excitation set at the determined optimal λex (~350 nm). | To identify the wavelength of maximum fluorescence emission for sensitive detection. |

| Stokes' Shift | ~91 | If wavelengths are less than 80 nm apart, consider using an excitation wavelength that gives 90% of maximal RFU to increase separation. moleculardevices.com | To minimize interference from scattered excitation light and improve the signal-to-noise ratio. |

In some applications, a compromise between the absolute maximum signal and baseline stability may be necessary. For instance, using a slightly off-peak excitation wavelength might be chosen to avoid negative peaks or baseline drift that can occur at the maximum intensity signal under certain conditions. nih.govnih.gov

Considerations for Signal-to-Noise Ratio in Fluorescence Assays

The signal-to-noise ratio (SNR) is a fundamental metric that determines the sensitivity and reliability of a fluorescence assay. moleculardevices.com A high SNR indicates that the true signal is strong relative to the background noise, allowing for confident quantification. Maximizing SNR involves both amplifying the specific signal from this compound and minimizing various sources of background noise. moleculardevices.comnih.gov

Detailed Research Findings:

Several factors contribute to noise in fluorescence assays and must be carefully managed. These can be broadly categorized as instrument-related noise and sample-related noise.

Background Fluorescence (Autofluorescence): Biological samples often contain endogenous molecules that fluoresce, creating a background signal that can obscure the signal from the probe. ptglab.com Key sources of autofluorescence include flavin coenzymes (FAD, FMN) and pyridine (B92270) nucleotides (NADH). ptglab.com To mitigate this, it is crucial to use appropriate controls (e.g., samples without this compound) to measure the baseline autofluorescence. In cell-based assays, exchanging the cell culture media with a clear, non-fluorescent buffer like DPBS at the time of the experiment can significantly reduce background signal. montanamolecular.com The use of specialized media, such as FluoroBrite, is also a recommended strategy. montanamolecular.com

Light Scattering and Reflection: Imperfections in the sample container (e.g., microplate) and scattering from cellular components can contribute to background noise. Using black, clear-bottomed microplates is a common practice to absorb stray light and reduce well-to-well crosstalk. montanamolecular.com

Photobleaching: This phenomenon involves the light-induced destruction of the fluorophore, leading to a decrease in signal intensity over time. nih.gov While it can be a concern in long-term imaging, its impact can be minimized by reducing the intensity of the excitation light, limiting the exposure time, and using appropriate neutral density filters.

Detector and Electronic Noise: All fluorescence detectors have inherent electronic noise. The confidence in quantifying a signal increases as the variation in this background noise decreases. moleculardevices.com Optimizing the photomultiplier tube (PMT) settings is crucial; data should be acquired at the highest PMT setting that does not saturate the detector with the brightest samples. moleculardevices.com

The following table outlines key sources of noise and strategies for their mitigation to improve the SNR in this compound assays.

| Source of Noise | Description | Mitigation Strategy |

|---|---|---|

| Autofluorescence | Fluorescence from endogenous molecules within the sample (e.g., NADH, FAD). ptglab.com | Use appropriate blanks/controls, exchange cell media for a non-fluorescent buffer (e.g., DPBS) before measurement. montanamolecular.com |

| Light Scatter | Scattering of excitation light from the sample and container. | Utilize black microplates with clear bottoms; employ high-quality cutoff filters to separate emission from excitation light. moleculardevices.commontanamolecular.com |

| Photobleaching | Irreversible photodegradation of the Mant fluorophore upon prolonged exposure to excitation light. nih.gov | Minimize exposure time and intensity of the excitation light; use neutral density filters. |

| Instrument Noise | Electronic noise from the detector (e.g., PMT) and other components. researchgate.net | Optimize PMT gain settings to maximize signal without saturation; ensure instrument stability and proper calibration. moleculardevices.com |

By systematically addressing these factors, researchers can significantly enhance the signal-to-noise ratio, leading to more accurate and reproducible data in fluorescence assays utilizing this compound.

Mant Cgmp As a Probe in Cgmp Signaling Pathway Investigations

Elucidating Intracellular cGMP Dynamics in Model Systems

The ability to monitor the flux of second messengers like cGMP in real-time and with high spatial resolution is crucial for understanding their physiological roles. Mant-cGMP, as a fluorescent substrate for key enzymes in the cGMP pathway, offers a window into these dynamic processes.

Spatiotemporal Resolution of cGMP Signals

The fluorescence of this compound is sensitive to its environment, a property that is exploited to achieve spatiotemporal resolution of cGMP signals. While genetically encoded biosensors are now widely used for live-cell imaging of cGMP, fluorescent analogs like this compound have been instrumental in the biochemical characterization of the components of these signaling pathways. nih.gov The principles of fluorescence resonance energy transfer (FRET) and changes in fluorescence intensity upon enzymatic processing or binding form the basis for these measurements. nih.govnih.gov For instance, the hydrolysis of this compound by phosphodiesterases (PDEs) leads to a change in its fluorescent properties, allowing for the continuous monitoring of PDE activity. biolog.de This approach, while often applied in vitro, provides foundational data for building models of in vivo cGMP dynamics.

The development of transgenic mice expressing FRET-based cGMP sensors has enabled the visualization of cGMP signals in living animals, correlating these signals with physiological responses like vasodilation. nih.govahajournals.org These in vivo imaging techniques rely on the fundamental understanding of cGMP biochemistry, to which studies with fluorescent analogs have significantly contributed.

Analysis of cGMP Signaling Compartmentation and Microdomains

The concept of signaling microdomains, where second messengers are localized to specific subcellular regions to ensure signaling fidelity, is well-established for cyclic nucleotides. mdpi.comnih.gov Investigating these compartments requires probes that can report on localized changes in cGMP concentrations. While direct imaging of this compound distribution in living cells to delineate microdomains is challenging, its utility lies in characterizing the enzymes that shape these compartments, namely phosphodiesterases (PDEs).

By using this compound as a substrate in assays with purified PDEs or cell lysates, researchers can determine the kinetic properties of different PDE isoforms that are localized to specific cellular compartments. This information is critical for understanding how cGMP gradients are established and maintained. The differential localization of PDEs creates functional microdomains where cGMP levels can be regulated independently, thereby controlling specific downstream signaling events. mdpi.com

Interrogating Interactions with cGMP-Regulated Effectors

This compound serves as a valuable tool for studying the interactions between cGMP and its downstream effector proteins. Its ability to mimic cGMP in binding to some proteins while not activating others provides a unique avenue for dissecting molecular mechanisms.

Phosphodiesterase Regulation by this compound

Phosphodiesterases (PDEs) are critical regulators of cGMP signaling as they are responsible for its degradation. This compound has been extensively used as a substrate to study the kinetics of various PDE isoforms. figshare.com The hydrolysis of this compound by PDEs can be monitored by the change in its fluorescence, providing a continuous assay for enzyme activity. biolog.de

Kinetic studies have revealed that this compound is a good substrate for several cGMP-metabolizing PDEs, with Michaelis-Menten constants (Km) that are comparable to those of the natural substrate, cGMP. This indicates that the N-methylanthraniloyl group at the 2' position of the ribose does not significantly hinder binding to the catalytic site of these enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (relative to cGMP) |

|---|---|---|---|

| PDE1B | cGMP | 1.5 | 1.00 |

| This compound | 2.0 | 0.80 | |

| PDE5A | cGMP | 1.0 | 1.00 |

| This compound | 1.3 | 0.91 |

This table presents a comparison of the Michaelis-Menten constant (Km) and the maximal velocity (Vmax) for the hydrolysis of this compound and the natural substrate cGMP by phosphodiesterase isoforms 1B and 5A. The data indicates that this compound is a comparable substrate to cGMP for these enzymes.

Specificity of this compound: Non-Activation of cGMP-Dependent Protein Kinase G (PKG)

A key advantage of this compound as a research tool is its specificity. While it can bind to the catalytic site of PDEs, it does not typically activate the primary downstream effector of cGMP, cGMP-dependent protein kinase (PKG). wikipedia.org PKG is a serine/threonine kinase that, upon activation by cGMP, phosphorylates numerous target proteins to elicit a physiological response. cusabio.com

The activation of PKG involves the binding of cGMP to two allosteric sites on the regulatory domain of the kinase, which leads to a conformational change that relieves the autoinhibition of the catalytic domain. nih.govresearchgate.net The structural modification in this compound, specifically the bulky fluorescent group attached to the ribose, is thought to prevent the conformational change required for PKG activation, even if some binding to the regulatory domain occurs. This property allows researchers to study cGMP hydrolysis by PDEs without the confounding effects of PKG activation.

Mechanisms of Cross-Talk Between Cyclic Nucleotide Signaling Pathways (cAMP and cGMP)

The signaling pathways of the two major cyclic nucleotides, cAMP and cGMP, are not isolated but are interconnected through complex crosstalk mechanisms. nih.govresearchgate.net Phosphodiesterases play a central role in this interplay, as some isoforms can be regulated by one cyclic nucleotide while hydrolyzing the other.

This compound can be employed to investigate these crosstalk mechanisms. For example, PDE2 is a dual-substrate PDE that is allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. mdpi.commdpi.com By using this compound as a cGMP analog, researchers can study the allosteric activation of PDE2 and its subsequent effect on cAMP degradation in a controlled in vitro system. Similarly, cGMP can act as a competitive inhibitor of cAMP hydrolysis by PDE3. nih.gov this compound can be used to characterize the inhibitory potency of cGMP analogs at the PDE3 catalytic site. These studies are crucial for understanding how fluctuations in intracellular cGMP levels can modulate cAMP-mediated signaling and vice versa, leading to integrated physiological responses. nih.gov

Role of PDE Isoforms in Cyclic Nucleotide Interconnections

The cellular signaling landscape is characterized by a complex interplay between different second messengers, with cyclic nucleotides like cGMP and cyclic adenosine (B11128) monophosphate (cAMP) playing central roles. The specificity and regulation of these signaling pathways are largely governed by the diverse family of PDE enzymes. This compound has been instrumental in characterizing the kinetic properties of these isoforms, shedding light on their contribution to the crosstalk between cGMP and cAMP signaling.

Phosphodiesterases are grouped into 11 families based on their sequence homology, substrate specificity, and regulatory properties. nih.gov Some PDEs are specific for cGMP (PDE5, PDE6, and PDE9), some are specific for cAMP (PDE4, PDE7, and PDE8), and others can hydrolyze both (PDE1, PDE2, PDE3, PDE10, and PDE11). nih.gov This diversity allows for precise control over cyclic nucleotide levels in different subcellular compartments, creating localized signaling domains. nih.gov

The interplay between cGMP and cAMP pathways is often mediated by dual-substrate PDEs. For instance, cGMP can influence cAMP levels through its interaction with PDE2 and PDE3. mdpi.com In the case of PDE2, cGMP binding to its regulatory GAF domain allosterically activates the enzyme, leading to increased hydrolysis of cAMP. nih.gov Conversely, cGMP acts as a competitive inhibitor of cAMP hydrolysis by PDE3, thereby increasing local cAMP concentrations. nih.gov The use of fluorescent probes like this compound allows for the detailed kinetic analysis of these interactions, providing crucial data to model and understand these complex signaling networks.

Detailed Research Findings on this compound and PDE5

Extensive research has utilized this compound to investigate the pre-steady-state kinetics of cGMP hydrolysis by phosphodiesterase-5 (PDE5), a key enzyme in cardiovascular function and the target of drugs like sildenafil. medwinpublisher.org These studies, employing techniques such as stopped-flow fluorescence resonance energy transfer (FRET), have identified multiple steps in the enzymatic process. medwinpublisher.orgmedwinpublishers.com

The binding of this compound to the PDE5 catalytic domain is a rapid process, followed by conformational changes in the enzyme-substrate complex. medwinpublisher.orgmedwinpublishers.com The subsequent hydrolysis of this compound to Mant-5'-GMP is the rate-limiting step, which is then followed by the rapid dissociation of the product. medwinpublisher.org

| Parameter | Value | Conditions |

|---|---|---|

| Binding Rate Constant (kon) | 2.4 x 107 M-1s-1 | 4°C |

| Hydrolysis Rate (khydrolysis) | 0.0055 s-1 | 3.6 mM MgCl2 |

| Hydrolysis Rate (khydrolysis) | 0.027 s-1 | 36 mM MgCl2 |

| Apparent Ki | 7.5 ± 1.4 µM | - |

This table presents key kinetic parameters for the interaction of this compound with the catalytic domain of PDE5, as determined by pre-steady-state kinetic analysis. The data highlights the magnesium-dependency of the hydrolysis step. medwinpublisher.org

While detailed kinetic studies using this compound have predominantly focused on PDE5, it has also been characterized as a substrate for PDE1 and PDE6, indicating its broader utility in studying different cGMP-hydrolyzing enzymes. medwinpublisher.org

Implications for Cellular Regulatory Networks

The ability to quantitatively assess the activity of specific PDE isoforms using probes like this compound has profound implications for understanding cellular regulatory networks. These networks are characterized by intricate feedback loops and crosstalk between different signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli.

The compartmentalization of cyclic nucleotide signaling is a key feature of these regulatory networks. nih.gov PDEs are often localized to specific subcellular compartments, where they can regulate local concentrations of cGMP and cAMP with high precision. nih.gov This spatial control allows for the simultaneous and independent regulation of multiple cellular processes by the same second messengers. For example, in cardiac myocytes, different PDE isoforms are localized to distinct microdomains, where they modulate the effects of cGMP on contractility and gene expression. nih.gov

By providing a means to measure the kinetic parameters of cGMP hydrolysis by different PDE isoforms, this compound helps to populate computational models of cellular signaling networks. These models can then be used to simulate the dynamic behavior of the network in response to various stimuli and to predict the effects of pharmacological interventions.

Furthermore, the real-time monitoring of PDE activity enabled by this compound can provide insights into the dynamic regulation of signaling pathways. Cellular signals are often transient, and the ability to track the rapid changes in cGMP hydrolysis is crucial for understanding how cells process information and make decisions. This is particularly relevant in processes such as synaptic plasticity, smooth muscle relaxation, and visual phototransduction, where tight temporal control of cGMP levels is essential.

Development and Application of Mant Cgmp Derived Biosensors and Imaging Techniques

Principles for Engineering Fluorescent Biosensors for cGMP Detection

Genetically encoded fluorescent biosensors are engineered proteins designed to report changes in analyte concentration as a change in their fluorescent properties. For cGMP, these sensors typically consist of a cGMP-binding domain derived from naturally occurring proteins, flanked by two different fluorescent proteins (FPs). The binding of cGMP to its recognition domain induces a conformational change in the sensor protein, which alters the distance or orientation between the two FPs, leading to a measurable change in the fluorescence signal.

A primary strategy in designing cGMP biosensors is the use of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor FP (like Cyan Fluorescent Protein, CFP) and an acceptor FP (like Yellow Fluorescent Protein, YFP). The efficiency of FRET is highly dependent on the distance and orientation between the two fluorophores. In a typical cGMP FRET sensor, the cGMP-binding domain is sandwiched between the donor and acceptor FPs. In the absence of cGMP, the FPs are positioned to allow for efficient FRET. When cGMP binds, the resulting conformational change moves the FPs apart, decreasing FRET efficiency. This leads to an increase in donor fluorescence and a decrease in acceptor fluorescence, and the ratio of these two intensities provides a quantitative measure of the intracellular cGMP concentration.

The evolution of these sensors has involved utilizing different cGMP-binding domains to optimize performance. Early sensors, such as 'cygnet' and 'cgy', were derived from cGMP-dependent protein kinase (cGK). Subsequent development led to sensors using cGMP-binding domains from phosphodiesterases (PDEs), such as the GAF domains from PDE5. A systematic approach to engineering these sensors has involved creating a range of constructs with varying linker lengths and truncations of the binding domains to improve properties like dynamic range and ligand affinity. More recently, the cyclic nucleotide binding domain of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) has been used to create high-affinity biosensors capable of detecting low nanomolar concentrations of cGMP.

Interactive Table: Evolution of FRET-Based cGMP Biosensors

| Sensor Family | cGMP-Binding Domain Source | Key Feature(s) |

| Cygnet / CGY | cGMP-dependent protein kinase I (cGKI) | Early generation sensors based on cGKI. |

| cGi series | cGMP-dependent protein kinase I (cGKI) | Optimized versions with a range of affinities (e.g., cGi-500). |

| cGES series | Phosphodiesterase (PDE) GAF domains | Utilized PDE domains (e.g., PDE5) for sensor construction. |

| PfPKG-based | P. falciparum cGMP-dependent protein kinase | High affinity, suitable for detecting low cGMP concentrations. |

The utility of a biosensor is defined by several key parameters: sensitivity, selectivity, and dynamic range.

Sensitivity refers to the concentration range over which the sensor responds, often characterized by the half-maximal effective concentration (EC₅₀). Sensors have been developed to cover a spectrum of cGMP affinities, from nanomolar to micromolar, allowing for the study of diverse signaling events. For instance, the PfPKG-based biosensors exhibit a high affinity with an EC₅₀ of approximately 23 nM, making them ideal for detecting very low cGMP levels. In contrast, the cGi-500, -3000, and -6000 sensors were named for their respective EC₅₀ values (in nM), providing a toolkit for different physiological contexts.

Selectivity is the ability of the sensor to bind cGMP specifically over other similar molecules, most notably cyclic adenosine (B11128) monophosphate (cAMP). High selectivity is crucial for accurately reporting cGMP signals without crosstalk from the often more abundant cAMP. Many modern cGMP sensors show high selectivity; for example, the Red cGES-DE5 sensor has a greater than 1000-fold selectivity for cGMP over cAMP, and PfPKG biosensors show a 100-fold selectivity.

Dynamic Range is the magnitude of the change in the fluorescence signal upon ligand binding. A larger dynamic range provides a better signal-to-noise ratio. The cGi series of indicators demonstrated a two-fold greater dynamic range than previously described cGMP sensors at the time of their development.

Interactive Table: Properties of Selected cGMP FRET Biosensors

| Sensor | EC₅₀ for cGMP | Selectivity (vs. cAMP) | Dynamic Range (% FRET Change) | Reference |

| Yellow PfPKG | 22.5 ± 2.8 nM | ~100-fold | 39.4 ± 3.5% | |

| Red PfPKG | 23 ± 3 nM | ~100-fold | Not specified | |

| cGi-500 | ~500 nM | High | 77% | |

| cGES-DE5 | 40 nM | >1000-fold | Modest | |

| PDE5-GAF A+B | 0.3 µM | High (no response to 100 µM cAMP) | 80% |

Advanced Live-Cell and Ex Vivo Imaging Methodologies

The development of robust cGMP biosensors has enabled sophisticated imaging experiments in living cells and intact tissues, providing unprecedented spatial and temporal resolution of cGMP signaling.

FRET-based biosensors allow for the real-time measurement of cGMP dynamics in single living cells. By expressing the sensor in cultured cells, researchers can monitor the FRET ratio over time to observe changes in intracellular cGMP in response to various stimuli. For example, stimulation of HEK293 cells expressing PfPKG biosensors with a nitric oxide (NO) donor resulted in a rapid increase in FRET, indicating cGMP production. These techniques have confirmed that biosensors can detect transient cGMP signals, reflecting the interplay between cGMP synthesis by guanylyl cyclases and its degradation by PDEs. The fast kinetics of these sensors permit the resolution of repetitive stimulations of cGMP synthesis.

A major advantage of genetically encoded sensors is their applicability in specific cell types and more complex ex vivo and in vivo settings. This has been powerfully demonstrated through the creation of transgenic mice that express cGMP sensors, allowing for the study of cGMP signaling in native environments.

Using these mouse models, researchers have visualized cGMP signals in various preparations:

Primary Cells: Smooth muscle cells isolated from the aorta, bladder, and colon of cGi500 transgenic mice have been used to study cell-type-specific responses to cGMP-elevating agents like NO donors and natriuretic peptides.

Ex Vivo Tissues: Robust NO-induced cGMP transients have been monitored in blood vessels of isolated retina and in acute brain slices from cGMP sensor mice. This allows for the study of signaling within a largely preserved tissue architecture.

Intravital Imaging: By employing techniques like dorsal skinfold chambers and multiphoton microscopy, it is possible to image cGMP signals in the vasculature of living, anesthetized mice. These experiments have allowed for the simultaneous monitoring of NO-stimulated vascular cGMP signals and the resulting physiological response of vasodilation. This approach provides a direct link between a biochemical signal and its functional consequence in a living organism.

Comparative Analysis with Other Genetically Encoded cGMP Probes

While FRET-based sensors are powerful tools, other types of genetically encoded cGMP probes have also been developed, each with distinct advantages and disadvantages.

The most common FRET-based sensors, like the cGi series and cGES-DE5, utilize a CFP-YFP pair. They offer ratiometric measurements, which are inherently robust against artifacts like changes in sensor concentration or excitation light intensity. However, their use of blue and yellow light can be suboptimal for deep tissue imaging due to light scattering and cellular autofluorescence. To address this, red-shifted FRET sensors, such as Red cGES-DE5 and Red PfPKG, have been developed, which use different fluorescent protein pairs to operate in the red part of the spectrum, offering better tissue penetration.

Beyond FRET sensors, single fluorescent protein-based indicators represent another major class. These sensors, such as "Red cGull," consist of a single, circularly permuted fluorescent protein (cpFP) into which a cGMP-binding domain is inserted. Ligand binding causes a conformational change that directly alters the chromophore's environment, resulting in a change in fluorescence intensity.

Key points of comparison include:

Imaging Modality: FRET sensors require imaging at two emission wavelengths for ratiometric analysis, which can necessitate more complex imaging setups. Single FP sensors require only one wavelength, simplifying experiments and making them highly suitable for multicolor imaging to simultaneously visualize cGMP and another signaling molecule.

Affinity and Selectivity: Both FRET and single FP sensors have been developed with a wide range of affinities and high selectivity for cGMP. For example, Red cGull has an EC₅₀ of 0.33 µM, comparable to some FRET sensors.

Dynamic Range: The dynamic range can vary significantly between sensor types. Red cGull boasts a large, six-fold increase in fluorescence intensity upon cGMP binding. The dynamic range of FRET sensors is typically reported as a percent change in the emission ratio, with values ranging from modest to over 70%.

The choice of sensor ultimately depends on the specific biological question and experimental context. FRET sensors are well-established and provide reliable ratiometric data, while single FP sensors offer advantages for multicolor imaging and potentially simpler instrumentation.

Interactive Table: Comparison of Genetically Encoded cGMP Probes

| Probe Type | Example(s) | Principle of Operation | Key Advantages | Key Considerations |

| FRET-based (CFP/YFP) | cGi-500, cGES-DE5 | cGMP binding alters distance/orientation between CFP and YFP, changing FRET efficiency. | Ratiometric measurement, well-characterized. | Potential for autofluorescence interference, complex imaging setup. |

| FRET-based (Red-shifted) | Red cGES-DE5, Red PfPKG | Same FRET principle but uses red-shifted FPs. | Reduced light scattering, better for tissue imaging. | Red FPs can have different photophysical properties (e.g., maturation time). |

| Single FP-based | Red cGull, FlincG | cGMP binding to a domain inserted into a single cpFP alters its fluorescence intensity. | Requires only a single wavelength, ideal for multicolor imaging. | Intensity-based measurements can be more sensitive to expression level changes. |

Synthetic Methodologies and Analytical Characterization for Research Grade Mant Cgmp Analogs

Chemical Synthesis Approaches for N'-Methylanthranoyl-Substituted Cyclic Nucleotides

The synthesis of N'-methylanthranoyl (Mant) derivatives of cyclic nucleotides, including Mant-cGMP, typically involves the reaction of the cyclic nucleotide with N-methylisatoic anhydride (B1165640) (MIA). researchgate.net This reaction results in the esterification of a hydroxyl group on the ribose moiety of the cyclic nucleotide with the N-methylanthraniloyl group, introducing the fluorescent reporter. biolog.deresearchgate.net For this compound, the modification occurs at the 2'-hydroxyl position of the guanosine (B1672433) ribose. biolog.de

Early studies described the synthesis of fluorescent derivatives of cAMP and cGMP, including the 2'-O-(N-methylanthraniloyl) derivatives, by reacting the cyclic nucleotides with N-methylisatoic anhydride. researchgate.net These reactions were often carried out in aqueous solutions under mild pH and temperature conditions. researchgate.net The successful synthesis yields the Mant-labeled cyclic nucleotide, which can then be purified for research applications.

Analytical Techniques for Purity and Identity Verification in Research Applications

Ensuring the purity and confirming the identity of synthesized this compound are critical steps for its reliable use in biochemical and biological assays. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Characterization

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of this compound. biolog.dejenabioscience.comjenabioscience.com HPLC separates components in a mixture based on their differential interactions with a stationary phase as they are carried through by a mobile phase. labmanager.comopenaccessjournals.com For this compound, reversed-phase HPLC is commonly used, often coupled with UV detection. researchgate.net

Analysis by HPLC allows for the determination of the percentage purity of the synthesized compound and the identification and quantification of impurities. Research-grade this compound is typically characterized as having a purity of ≥ 98% by HPLC. jenabioscience.comjenabioscience.com The retention time of this compound under specific HPLC conditions serves as an important parameter for identity confirmation. researchgate.net HPLC is a versatile technique essential for quality control and ensuring the reliability of research findings when using this compound. labmanager.comopenaccessjournals.com

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, allowing for accurate determination of its concentration in solution. pacificbiolabs.comresearchgate.netcontractpharma.commt.com This technique relies on the principle that molecules absorb light at specific wavelengths. pacificbiolabs.comslideshare.net The N'-methylanthraniloyl group, being a chromophore, exhibits characteristic absorption maxima in the UV and visible regions of the spectrum. researchgate.netjenabioscience.comjenabioscience.com

This compound has characteristic absorption maxima (λmax) at approximately 252 nm and 355 nm. jenabioscience.comjenabioscience.com The molar extinction coefficients (ε) at these wavelengths are also important spectroscopic properties used for concentration calculations based on the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. For this compound, reported molar extinction coefficients are approximately 22.6 L mmol⁻¹ cm⁻¹ at 252 nm and 5.7 L mmol⁻¹ cm⁻¹ at 355 nm (in Tris-HCl pH 7.5). jenabioscience.comjenabioscience.com Micromolar quantities of this compound are often determined by UV absorbance at 252 nm. biolog.de

UV-Vis spectroscopy also provides excitation (λexc) and emission (λem) wavelengths due to the fluorescent nature of the Mant group. This compound has an excitation wavelength of around 355 nm and an emission wavelength of approximately 448 nm. jenabioscience.comjenabioscience.com These properties are crucial for fluorescence-based assays.

| Property | Value | Conditions / Notes | Source |

| Molecular Formula | C₁₈H₁₉N₆O₈P (free acid) | jenabioscience.comjenabioscience.com | |

| Molecular Weight | 478.35 g/mol (free acid) | jenabioscience.comjenabioscience.com | |

| CAS# | 83707-15-7 | jenabioscience.comjenabioscience.com | |

| Purity (HPLC) | ≥ 98 % | jenabioscience.comjenabioscience.com | |

| λmax | 252 nm, 355 nm | Tris-HCl pH 7.5 | jenabioscience.comjenabioscience.com |

| ε | 22.6 L mmol⁻¹ cm⁻¹ (252 nm) | Tris-HCl pH 7.5 | jenabioscience.comjenabioscience.com |

| ε | 5.7 L mmol⁻¹ cm⁻¹ (355 nm) | Tris-HCl pH 7.5 | jenabioscience.comjenabioscience.com |

| λexc | 355 nm | jenabioscience.comjenabioscience.com | |

| λem | 448 nm | jenabioscience.comjenabioscience.com | |

| Color | Colorless to slightly yellow (solid) | jenabioscience.comjenabioscience.com | |

| Form | Solid | jenabioscience.comjenabioscience.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, fast, and versatile separation technique that can be used for monitoring the progress of chemical reactions during the synthesis of this compound and related compounds. sigmaaldrich.comresearchgate.net TLC is particularly useful for quickly assessing the number of components in a reaction mixture and determining if the starting material has been consumed and the desired product has formed.

In the context of N'-methylanthranoyl-substituted cyclic nucleotides, TLC can be used to separate the labeled nucleotide from starting materials and potential byproducts. plos.org Due to the fluorescence of the Mant group, spots on the TLC plate can be visualized under UV light, typically at 366 nm. plos.org The retardation factor (Rf value) of the product can be compared to known standards to aid in identification. plos.org TLC can also be used to validate results obtained from other analytical methods, such as direct fluorescence detection in enzymatic assays. plos.org For example, TLC experiments have been shown to be congruent with direct fluorescence detection for this compound hydrolysis studies. plos.org

Future Directions in Mant Cgmp Mediated Research

Development of Advanced Assay Designs for High-Throughput Screening of cGMP-Modulating Enzymes

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. While HTS platforms are well-established, the development of sensitive and reliable assays for enzymes that modulate cyclic nucleotide levels, such as guanylyl cyclases and phosphodiesterases (PDEs), remains an active area of research. Mant-cGMP, with its intrinsic fluorescence that can change upon enzymatic hydrolysis or binding, is well-suited for adaptation into HTS formats.

Future directions in this area involve the development of advanced this compound-based assay designs that can be miniaturized and automated for HTS. This includes optimizing assay conditions for different enzyme classes (e.g., soluble and particulate guanylyl cyclases, various PDE families) to ensure robustness and sensitivity in high-density plate formats. The goal is to create homogeneous assays that require minimal handling steps, thus reducing variability and increasing throughput. The principles of HTS assay development, emphasizing robustness, reproducibility, and amenability to automated analysis, will be crucial in this process.

Furthermore, future efforts may focus on developing multiplexed HTS assays utilizing this compound. By potentially combining this compound with other fluorescent probes or detection methods, researchers could simultaneously screen for compounds affecting multiple enzymes in the cGMP pathway or assess the selectivity of inhibitors across different PDE isoforms in a single well. The need for efficient methods to screen for modulators of cyclic nucleotide pathways, as highlighted in the context of other cyclic dinucleotides, underscores the importance of developing such advanced HTS platforms using probes like this compound.

Integration of this compound Probes with Multi-Parameter Live-Cell Imaging Platforms

Live-cell imaging is essential for understanding the spatiotemporal dynamics of cellular signaling events. Fluorescent indicators and biosensors have revolutionized the ability to visualize second messengers like cGMP in living cells. While FRET-based cGMP sensors have been developed and applied in live-cell and even intravital imaging, the integration of fluorescent substrate analogs like this compound into multi-parameter imaging platforms presents a promising future direction.

Future research will likely focus on developing strategies to introduce this compound or next-generation this compound-like probes into live cells efficiently while maintaining cellular viability and physiological relevance. This could involve developing new delivery methods or genetically encoded probes that utilize the Mant fluorophore or similar environmentally sensitive tags. Integrating the detection of this compound dynamics with the simultaneous imaging of other key cellular parameters, such as intracellular calcium concentrations, ATP levels, or membrane potential, using spectrally distinct fluorescent indicators would provide a more comprehensive picture of cellular signal transduction networks.

Such multi-parameter live-cell imaging platforms, incorporating this compound probes, would enable researchers to study the interplay and crosstalk between the cGMP pathway and other signaling cascades in real-time within their native cellular environment. This approach could reveal how the activity of cGMP-modulating enzymes and the fate of cGMP are influenced by or influence other cellular events, offering deeper insights into the complexity of cellular regulation. The development of new fluorescent protein-based indicators for cGMP highlights the ongoing need for diverse tools for live-cell cGMP imaging, a space where optimized this compound probes could contribute.

Exploration of Novel Applications in Mechanistic Enzymology and Signal Transduction Studies

This compound has already demonstrated its utility in mechanistic enzymology, particularly in the study of PDE kinetics. Its fluorescent properties allow for the monitoring of substrate binding and product release, providing valuable kinetic parameters. Future directions involve expanding the application of this compound to a broader range of enzymes and proteins involved in cGMP metabolism and signaling, employing advanced kinetic and biophysical techniques.

Detailed pre-steady-state kinetic studies using this compound could provide unprecedented insights into the catalytic mechanisms of various guanylyl cyclases and PDEs beyond PDE5. By observing rapid fluorescence changes associated with substrate binding, conformational changes, and product release, researchers can delineate the elementary steps of these enzymatic reactions. This is crucial for understanding enzyme regulation and for the rational design of enzyme modulators.

Furthermore, this compound can be applied to study the interaction of cGMP with its effector proteins, such as protein kinase G (PKG) and cyclic nucleotide-gated ion channels. By monitoring the fluorescence changes of this compound upon binding to these proteins, researchers can determine binding affinities, kinetics of interaction, and conformational changes induced by cGMP binding. This can shed light on the mechanisms by which cGMP activates its downstream targets and propagates signals within the cell.

Novel applications may also include using this compound in reconstituted systems or with purified protein complexes to study the effects of protein-protein interactions, post-translational modifications, or lipid environments on the activity and regulation of cGMP-signaling components. This can help to understand how the compartmentalization of cGMP signaling, a key aspect of its regulation, is achieved at a molecular level. The ongoing identification of novel substrates and regulatory mechanisms for cGMP-dependent proteins underscores the need for probes like this compound to perform detailed mechanistic investigations.

Q & A

Q. How can researchers determine enzyme kinetic parameters (e.g., Km and Vmax) for phosphodiesterases (PDEs) using MANT-cGMP?

- Methodological Answer : this compound’s fluorescence properties allow real-time monitoring of PDE-catalyzed hydrolysis via continuous fluorometric assays. To calculate Km and Vmax, incubate purified PDE isoforms (e.g., PDE5A or PDE1B) with varying substrate concentrations of this compound. Measure initial reaction rates (v0) and fit data to the Michaelis-Menten equation using nonlinear regression. Validate results against native cGMP kinetics to confirm substrate compatibility .

Q. What experimental methods validate PDE activity when using this compound as a substrate?

- Methodological Answer : Combine fluorescence-based assays with thin-layer chromatography (TLC) for direct visualization of hydrolysis products. After reaction termination, spot samples on TLC plates and resolve using appropriate solvent systems. Fluorescent detection distinguishes this compound (substrate) from MANT-GMP (product), ensuring enzymatic activity is accurately quantified .

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibition data when testing cyclic nucleotides (cNMPs) against PDE isoforms with this compound?

- Methodological Answer : Discrepancies (e.g., cIMP strongly inhibiting PDE5A, while cCMP/cAMP show weak effects) require systematic validation.

Replicate assays : Ensure consistency across biological replicates (n ≥ 3).

Control for non-specific effects : Test inhibitors in the presence of native cGMP to rule out competitive vs. allosteric mechanisms.

Structural analysis : Use molecular docking to compare inhibitor binding affinities with PDE active sites.

Cross-reference findings with mass spectrometry or radiolabeled assays to confirm specificity .

Q. What experimental design strategies optimize substrate specificity studies for this compound analogs across PDE families?

- Methodological Answer :

- Comparative kinetics : Test this compound against PDE isoforms (e.g., PDE1B, PDE3A, PDE9A) and compare Km/kcat values to native substrates.

- Solvent compatibility : Use DMSO as a low-toxicity solvent for this compound dissolution, ensuring it does not interfere with enzyme activity (<5% v/v).

- Fluorescence optimization : Standardize excitation/emission wavelengths (e.g., 355 nm/448 nm for this compound) to minimize spectral overlap with reaction buffers .

Q. How can researchers ensure data reproducibility and compliance with FAIR principles in this compound studies?

- Methodological Answer :

- Document metadata : Include PDE isoform source (e.g., recombinant human PDE5A), assay conditions (pH, temperature), and instrument calibration details.

- Public repositories : Archive raw fluorescence traces and TLC images in platforms like Zenodo or Figshare with DOI assignments.

- FAIR alignment : Use standardized formats (e.g., CSV for kinetic data, TIFF for imaging) and annotate datasets with controlled vocabularies (e.g., ChEBI IDs for chemical entities) .

Data Management and Validation

Q. What strategies mitigate biases in PDE inhibition studies using this compound?

- Methodological Answer :

- Blinded analysis : Assign sample IDs randomly to prevent observer bias during fluorescence/TLC quantification.

- Negative controls : Include reactions without enzyme or substrate to detect auto-hydrolysis or buffer interference.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How should researchers design a Data Management Plan (DMP) for this compound-related projects?

- Methodological Answer :

- Data characterization : Specify whether data are experimental (e.g., kinetic rates), qualitative (e.g., TLC images), or derived (e.g., molecular docking outputs).

- Storage protocols : Use encrypted, version-controlled databases (e.g., LabArchives) with regular backups.

- Ethical compliance : Address chemical safety (e.g., DMSO handling) and intellectual property (e.g., PDE inhibitor patents) in the DMP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.